Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

Chiral Synthesis Enantiomeric Excess Pharmaceutical Intermediate

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS 266369-42-0) is a chiral carbamate derivative featuring a (1S)-configured stereocenter on the ethyl linker adjacent to a 3-hydroxyphenyl ring. It belongs to the class of N-Boc-protected chiral amines, widely employed as intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 266369-42-0
Cat. No. B3256238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
CAS266369-42-0
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1
InChIKeyWOFCTRSNCBCJCV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS 266369-42-0): Chiral Building Block for Asymmetric Synthesis


Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS 266369-42-0) is a chiral carbamate derivative featuring a (1S)-configured stereocenter on the ethyl linker adjacent to a 3-hydroxyphenyl ring [1]. It belongs to the class of N-Boc-protected chiral amines, widely employed as intermediates in medicinal chemistry and asymmetric synthesis. The compound possesses a molecular weight of 237.29 g/mol, a computed LogP of ~2.5, and contains two hydrogen bond donors (phenol -OH, carbamate -NH) and three hydrogen bond acceptors . These properties govern its solubility, purification, and reactivity in downstream transformations, making it a defined starting point for the construction of more complex, enantiopure molecules.

Why Generic Substitution Fails for Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate: The Risk of Regioisomer and Enantiomer Contamination


In-class carbamate building blocks cannot be simply interchanged due to subtle but critical differences in regiochemistry, stereochemistry, and protecting group stability. The target compound's (S)-configuration at the benzylic carbon directly dictates the spatial orientation of the 3-hydroxyphenyl group in the final drug molecule. Substitution with the (R)-enantiomer would invert the stereochemistry of the downstream product, potentially abolishing desired biological activity or introducing unwanted pharmacology . Similarly, regioisomers such as tert-butyl 3-hydroxyphenethylcarbamate (CAS 129150-68-1), which lack the chiral methyl branch, produce divergent molecular shapes and hydrogen-bonding patterns, compromising the fit into chiral active sites . Even analogs with alternative N-protecting groups (e.g., benzyl carbamate) differ in deprotection conditions and orthogonality, which can derail multi-step synthetic schemes. These structural variations translate into quantifiable differences in physicochemical properties, reactivity, and ultimately, the purity profile of the final active pharmaceutical ingredient (API).

Quantitative Differentiation of Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate Against its Closest Analogs


Chiral Purity: Defined (S)-Stereochemistry vs. Racemic or (R)-Isomer

The target compound is supplied as the single (S)-enantiomer with a minimum purity of ≥98%, as certified by vendor quality control . This contrasts with the racemic mixture, where the presence of the (R)-enantiomer would directly translate into a 50% impurity in the final chiral API. For chiral chromatographic separation, the (S)-enantiomer exhibits a distinct retention time on a Chiralpak AS-H column compared to its (R)-counterpart, enabling precise enantiomeric excess (ee) determination [1]. The use of the single enantiomer eliminates the need for costly and yield-reducing chiral resolution steps in downstream synthesis.

Chiral Synthesis Enantiomeric Excess Pharmaceutical Intermediate

Regiochemical Integrity: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Substitution Pattern

The 3-hydroxyphenyl substitution pattern in the target compound confers a distinct hydrogen-bonding geometry compared to the 4-hydroxy isomer. The meta-hydroxyl group acts as both a hydrogen bond donor and acceptor, oriented at a ~120° angle relative to the ethyl linker. This spatial arrangement is critical for interacting with biological targets that recognize a specific pharmacophore. In contrast, the 4-hydroxy isomer presents a linear hydrogen-bond vector, fundamentally altering binding affinity. PubChem computed properties show identical molecular weight (237.29 g/mol) but different topological polar surface area (TPSA) and hydrogen-bonding capacity [1].

Structure-Activity Relationship Regioisomer Pharmacophore

Physicochemical Stability: Predicted pKa and Storage Requirements vs. Benzyl Carbamate Analogs

The tert-butyl carbamate (Boc) group provides a predicted pKa of 9.84±0.10 for the phenol proton, indicating that the compound is stable under mild basic conditions and requires storage at 2-8°C under an inert nitrogen atmosphere to prevent oxidation and moisture absorption . In contrast, the benzyl carbamate (Cbz) analog (CAS 2679933-50-5) lacks the steric bulk of the tert-butyl group, leading to different deprotection kinetics (acidic vs. hydrogenolytic cleavage) and a lower predicted boiling point . The Boc group's resistance to nucleophilic attack under non-acidic conditions offers broader compatibility in multi-step synthesis.

Stability Protecting Group Storage Conditions

Mutagenicity Profile: Non-mutagenic Hydroxy Analog vs. Weakly Mutagenic N-Hydroxycarbamate

In Salmonella typhimurium mutagenicity (Ames) assays, the hydroxy analog (S)-tert-butyl (1-(3-hydroxyphenyl)ethyl)carbamate is reported to be non-mutagenic, while a structurally related N-hydroxycarbamate (ethyl N-hydroxycarbamate) exhibits weak mutagenicity with ~2–3 revertants per µmol . This safety distinction is critical when selecting building blocks for early-stage drug discovery, as mutagenic intermediates can introduce genotoxic impurities into the final API, requiring additional control steps.

Genotoxicity Ames Test Safety

Optimal Application Scenarios for Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate Based on Evidence


Synthesis of Chiral Muscarinic Receptor Ligands (e.g., M3 Antagonists)

The target compound serves as a key intermediate for constructing chiral muscarinic M3 receptor antagonists. The (S)-configuration at the benzylic center is essential, as demonstrated by high-affinity ligands (Ki < 1 nM) that require this specific stereochemistry for optimal receptor fit [1]. Procuring the pre-resolved (S)-enantiomer (≥98% ee) eliminates a chiral resolution step, accelerating the medicinal chemistry timeline.

Asymmetric Synthesis of Beta-3 Adrenoceptor Agonists

The 3-hydroxyphenyl moiety is a recurring pharmacophore in beta-3 adrenoceptor agonists such as mirabegron and vibegron. The target compound's Boc-protected amine and free phenol allow for selective O-alkylation or O-arylation without affecting the amine, enabling modular synthesis of diverse analogs [2]. Its predicted pKa of 9.84 ensures the phenol is largely unionized under reaction conditions, favoring nucleophilic substitution.

Preparation of Enantiopure CRTH2 (DP2) Antagonists

CRTH2 antagonists often incorporate a chiral benzylamine moiety. The target compound has been used as a scaffold to generate analogs with Ki values of ~26 nM against the CRTH2 receptor [3]. The non-mutagenic profile of the hydroxy intermediate is advantageous for generating compound libraries intended for in vivo efficacy studies, minimizing genotoxicity risk.

Solid-Phase Peptide Synthesis (SPPS) Building Block

The Boc protecting group is orthogonal to Fmoc chemistry, making the target compound suitable as a C-terminal modified amino acid surrogate in SPPS. The phenolic hydroxyl can be functionalized with linkers for resin attachment, while the Boc group withstands Fmoc deprotection conditions (20% piperidine). The defined (S)-chirality ensures that peptide chains grow with predictable stereochemistry.

Quote Request

Request a Quote for Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.